molecular formula C10H11N3S2 B2389596 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 72836-09-0

5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B2389596
CAS No.: 72836-09-0
M. Wt: 237.34
InChI Key: SJDSLXXTERCPKY-UHFFFAOYSA-N
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Description

5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound built on the 1,3,4-thiadiazole scaffold, a nitrogen-sulfur heterocycle of significant interest in medicinal chemistry. The 2-amino-1,3,4-thiadiazole core is recognized as a potential scaffold for developing promising antimicrobial agents, with many derivatives demonstrating activity higher than standard drugs against various bacteria and fungi . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are believed to contribute to the broad pharmacological activities and provide great in vivo stability with low toxicity . Furthermore, the thiadiazole ring is a bioisostere for pyrimidine and pyridazine rings, which can enhance a compound's lipophilicity, improving cell permeability and oral bioavailability . This specific derivative features a (2-phenylethyl)thio substituent, which may influence its physicochemical properties and biological activity. Researchers value 1,3,4-thiadiazole derivatives for their ability to produce mesoionic salts, which, despite internal charges, are neutral and can efficiently cross cellular membranes to interact strongly with biomolecules like DNA and proteins . Beyond antimicrobial applications, the 1,3,4-thiadiazole scaffold exhibits a wide spectrum of other biological activities, including anticonvulsant, anti-inflammatory, anticancer, and antiviral properties . Its neuropharmacological potential is particularly notable, as some derivatives have shown efficacy in models of epilepsy, potentially acting through the GABA A receptor pathway . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c11-9-12-13-10(15-9)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDSLXXTERCPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Carbon Disulfide Cyclization

The synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole (compound A) involves reacting hydrazine hydrate with carbon disulfide in ethanol under reflux (Scheme 1). This method yields the thiol-functionalized core in 40–60% purity, requiring recrystallization for further use.

Reaction Conditions

  • Hydrazine hydrate : 10 mmol
  • Carbon disulfide : 12 mmol
  • Solvent : Absolute ethanol (50 mL)
  • Temperature : 80°C, 6 hours
  • Work-up : Filtration, washing with cold ethanol

Alkylation of the Thiol Group

The thiol group at position 5 undergoes nucleophilic substitution with 2-phenylethyl bromide to form the thioether linkage. This step is critical for introducing the 2-phenylethyl moiety.

Alkylation Procedure

  • Deprotonation : 2-Amino-5-mercapto-1,3,4-thiadiazole (5 mmol) is dissolved in ethanol (30 mL) containing NaOH (10 mmol) to generate the thiolate ion.
  • Alkylation : 2-Phenylethyl bromide (6 mmol) is added dropwise, and the mixture is refluxed for 8–12 hours.
  • Work-up : The solution is cooled, neutralized with dilute HCl, and extracted with chloroform. The organic layer is evaporated, and the residue is recrystallized from ethanol.

Optimized Conditions

  • Base : Sodium hydroxide (2 equiv)
  • Solvent : Ethanol
  • Temperature : 70°C
  • Yield : 58–67%

Mechanistic Insights

Thiolate Formation

The base deprotonates the thiol group (-SH → -S⁻), enhancing nucleophilicity. The thiolate ion attacks the electrophilic carbon of 2-phenylethyl bromide, displacing bromide and forming the thioether bond (Scheme 2).

Side Reactions

Competing oxidation of the thiol to disulfide (R-S-S-R) is minimized by maintaining an inert atmosphere and avoiding strong oxidizing agents.

Characterization Data

Spectral Analysis

  • IR (KBr, cm⁻¹) : 3256 (N-H stretch), 1633 (C=N), 758 (C-S).
  • ¹H NMR (DMSO-d₆, ppm) : δ 7.37–7.51 (5H, m, Ar-H), 3.25 (2H, t, SCH₂CH₂Ph), 2.85 (2H, t, SCH₂CH₂Ph).
  • Mass Spec (m/z) : 253 [M+H]⁺, 205 [M-CH₂Ph]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >95% purity.

Comparative Analysis of Methods

Method Yield Purity Advantages
Thiosemicarbazide route 64% 90% One-pot, scalable
Alkylation route 58% 95% Direct thioether introduction

Applications and Derivatives

5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine serves as a precursor for antimicrobial agents. Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced bioactivity, with MIC values of 8–32 µg/mL against Staphylococcus aureus.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized a series of 2-acetamide derivatives that showed high cytotoxicity against A431 (epidermoid carcinoma), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines. The most potent compound induced apoptosis in A431 cells through the upregulation of Bax and downregulation of Bcl-2 proteins, alongside inhibiting the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Derivatives containing the thiadiazole moiety have shown promising results against various bacterial strains and fungi. For example, compounds with halogen substitutions demonstrated enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

Several studies have reported that derivatives of this compound exhibit antifungal properties against strains such as Aspergillus niger and Candida albicans. The presence of oxygenated substituents on the phenyl ring significantly increased antifungal activity compared to standard antifungal drugs .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with phenethyl thio compounds. Various derivatives have been synthesized to enhance biological activity or target specific pathways in cancer or microbial infections.

Derivative Target Activity Cell Line/Organism IC50/MIC Values
Compound 9eAntiproliferativeA431IC50 = 12 µM
Compound 8dAntifungalC. albicansMIC = 32 µg/mL
Compound 8eAntibacterialS. aureusMIC = 24 µg/mL

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro (e.g., SU 3327, 4-nitrobenzyl) or halogen substituents enhance enzyme inhibition (JNK, Sortase A) .
  • Bulkier Substituents: Aryl-thiophene () or chlorophenoxy groups () improve anticancer/anticonvulsant potency but reduce metabolic stability.

Structure-Activity Relationship (SAR) Trends

Anticancer Activity :

  • Schiff base derivatives () with fluorophenyl-thiophene substituents show selective cytotoxicity against breast cancer, likely due to π-π stacking with kinase targets .
  • Thiadiazolo[3,2-a]pyrimidines (derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine) exhibit GI50 values < 35 μM against multiple cancer lines, highlighting the role of fused rings in enhancing potency .

Enzyme Inhibition :

  • SU 3327 ’s nitrothiazole-thio group enables covalent binding to JNK, critical for diabetes applications .
  • 4-Nitrobenzyl-thio analogs inhibit Sortase A via nucleophilic attack on the active-site cysteine .

Anticonvulsant Effects :

  • N-Alkylation (e.g., N-ethyl in ) improves blood-brain barrier penetration, reducing ED50 values in seizure models .

Biological Activity

5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer properties. This article compiles various research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound's IUPAC name is 5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-amine. Its molecular formula is C10H11N3S2C_{10}H_{11}N_{3}S_{2}, with a molecular weight of 237.35 g/mol. The synthesis typically involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE), yielding the desired thiadiazole derivative through a multi-step process .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains and fungi. A study demonstrated its effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays revealed significant cytotoxic effects on human cancer cell lines such as HT-29 and A431. The mechanism of action appears to involve apoptosis induction via upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Cell LineIC50 (µM)Mechanism
A4319.0Apoptosis via Bax/Bcl-2 modulation
HT-2912.5Apoptosis induction
PC315.0Cytotoxicity observed

The biological activity of this compound is likely mediated through the formation of covalent bonds with target biomolecules due to the reactive sulfur atoms in its structure. This interaction may alter cellular pathways leading to apoptosis or microbial inhibition .

Pharmacokinetics

Currently, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for this compound is limited. Understanding these properties is essential for assessing its bioavailability and therapeutic potential in clinical settings.

Case Studies

  • Antiproliferative Evaluation : A recent study synthesized a series of thiadiazole derivatives and evaluated their antiproliferative effects. The compound exhibited an IC50 value of 9 µM against A431 cells, indicating strong anticancer potential .
  • Antimicrobial Testing : In another study focusing on antimicrobial activity, derivatives of thiadiazole were tested against various pathogens using disk diffusion methods. The results indicated that compounds with similar structures demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

This compound is structurally related to other thiadiazole derivatives but stands out due to its unique phenylethylthio group. This structural feature enhances its biological activity compared to simpler thiadiazole compounds .

Compound NameBiological Activity
2-Amino-1,3,4-thiadiazoleAntimicrobial
5-Methyl-1,3,4-thiadiazoleAnticancer
5-(4-Chlorophenyl)-1,3,4-thiadiazoleModerate Antimicrobial

Q & A

Q. Table 1. Comparative Synthesis Yields Under Different Conditions

Method Solvent Temperature Yield (%) Reference
Conventional RefluxEthanol80°C, 6 h65
Ultrasound-AssistedDMF40°C, 1 h89

Q. Table 2. Key Crystallographic Parameters for Structural Analysis

Compound Space Group Hydrogen Bonds (Å) Dihedral Angle Reference
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amineP-1N–H···N: 2.8518.2°–30.3°
5-(2,4-Dichlorophenoxymethyl)-thiadiazol-2-amineP21_1/cN–H···N: 2.9121.5°

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